Summary of the Application: : The compound is a thiazole derivative, which is a core structural motif present in a wide range of natural products and has a wide range of medicinal and biological properties. Thiazole derivatives have been found to have antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities . They can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors . They may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 . Furthermore, thiazoles are involved in the development of pain therapy drugs .
Methods of Application or Experimental Procedures: : The compound is synthesized through the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The structures of the newly synthesized compound were elucidated whenever possible on the basis of elemental analysis, spectral data, and alternative synthetic routes .
Results or Outcomes: : The compound has been shown to be useful in the synthesis of a new series of 1,3-thiazole, pyrano[2,3-d]thiazole and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives using hydrazonoyl halides as precursors . The anticancer efficacy of compounds against MCF-7, a breast cancer cell line, was also compared to the standard anticancer drug doxorubicin .
Summary of the Application: : The compound is used in the synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives .
Results or Outcomes: : The compound has been shown to be useful in the synthesis of a new series of 1,3-thiazole, pyrano[2,3-d]thiazole and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives using hydrazonoyl halides as precursors .
Summary of the Application: : The compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Methods of Application or Experimental Procedures: : The compound was synthesized and its structure was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . It was then tested for PI3K inhibitory activity .
Results or Outcomes: : The compound showed potent PI3K inhibitory activity, with the IC50 of a representative compound reaching 3.6 nm . The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .
Summary of the Application: : Thiazole derivatives, including the compound , have been found to have diverse biological activities, including antimicrobial properties . They have been tested against various bacterial and fungal strains .
Methods of Application or Experimental Procedures: : The compound was synthesized and then tested for its antimicrobial activity using the broth microdilution method .
Results or Outcomes: : The compound showed promising antimicrobial activity against various bacterial and fungal strains .
Methods of Application or Experimental Procedures: : The compound is synthesized and then used in the construction of MOFs through coordination with metal ions .
Results or Outcomes: : The resulting MOFs exhibit unique properties such as high porosity and tunable functionality, making them suitable for various applications in material science .
Summary of the Application: : Thiazole derivatives, including the compound , have been found to have antifungal properties. They have been tested against various fungal strains .
Methods of Application or Experimental Procedures: : The compound was synthesized and then tested for its antifungal activity using the broth microdilution method .
Results or Outcomes: : The compound showed promising antifungal activity against various fungal strains .
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide is a synthetic compound characterized by a thiazolo[5,4-b]pyridine moiety linked to a phenyl group and an isobutyramide functional group. This structure suggests potential applications in medicinal chemistry, particularly in targeting various biological pathways. The thiazolo[5,4-b]pyridine scaffold is known for its versatility in forming derivatives that exhibit significant biological activity, particularly in cancer therapeutics.
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide has been studied for its potential as a c-KIT inhibitor. c-KIT is a receptor tyrosine kinase implicated in several cancers, including gastrointestinal stromal tumors. Research indicates that derivatives of thiazolo[5,4-b]pyridine can effectively inhibit c-KIT activity, potentially overcoming resistance to existing therapies like imatinib. The compound's structural features allow it to interact with specific binding sites on the c-KIT protein, influencing its activation state and downstream signaling pathways .
Synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide typically involves several steps:
These methods ensure high yields and purity of the final product .
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide shows promise in:
Studies have demonstrated that N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide interacts selectively with c-KIT mutants. These interactions are characterized by:
Several compounds share structural similarities with N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide. Here are some notable examples:
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
6r | Thiazolo[5,4-b]pyridine derivative | Higher enzymatic activity against c-KIT | Functionalized at the 6-position |
Imatinib | Tyrosine kinase inhibitor | Effective against c-KIT positive tumors | Established clinical use |
Sunitinib | Multi-targeted receptor tyrosine kinase inhibitor | Broad-spectrum anti-cancer activity | Targets multiple kinases including VEGFR |
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide stands out due to its unique combination of structural features and targeted biological activity against specific c-KIT mutations.